Cyclohexyl(5-methylthiophen-2-yl)methanamine

Lipophilicity ADME Drug Design

Cyclohexyl(5-methylthiophen-2-yl)methanamine (CAS 1021053-13-3) is a chiral amine building block featuring a cyclohexyl group and a 5-methylthiophene moiety linked via a methanamine backbone. This compound is supplied as a research-grade intermediate with a typical purity of 98% and a molecular weight of 209.35 g/mol.

Molecular Formula C12H19NS
Molecular Weight 209.35 g/mol
Cat. No. B13324715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(5-methylthiophen-2-yl)methanamine
Molecular FormulaC12H19NS
Molecular Weight209.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C2CCCCC2)N
InChIInChI=1S/C12H19NS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h7-8,10,12H,2-6,13H2,1H3
InChIKeyGQNNEHLGNMIPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl(5-methylthiophen-2-yl)methanamine: Procurement-Grade Chiral Amine Building Block with Defined Physicochemical Profile


Cyclohexyl(5-methylthiophen-2-yl)methanamine (CAS 1021053-13-3) is a chiral amine building block featuring a cyclohexyl group and a 5-methylthiophene moiety linked via a methanamine backbone . This compound is supplied as a research-grade intermediate with a typical purity of 98% and a molecular weight of 209.35 g/mol . Its structural design combines the conformational flexibility of the cyclohexyl ring with the aromaticity and electron-rich character of the methyl-substituted thiophene, making it a versatile synthon for medicinal chemistry and materials science applications . Unlike many analogs that lack the precise substitution pattern, this compound offers a unique balance of lipophilicity (calculated LogP ~3.3) and steric bulk that can be exploited in structure-activity relationship (SAR) studies and library synthesis .

Cyclohexyl(5-methylthiophen-2-yl)methanamine: Why Close Analogs Fail to Replicate Its Physicochemical Balance


Interchanging Cyclohexyl(5-methylthiophen-2-yl)methanamine with its closest structural analogs—such as the non-methylated cyclohexyl(thiophen-2-yl)methanamine or the 3-methyl isomer—is not a neutral substitution. Each modification alters key physicochemical parameters, including lipophilicity (LogP), polar surface area (PSA), and steric bulk, which in turn affect solubility, membrane permeability, and binding interactions in synthetic or biological systems . For instance, the absence of the methyl group reduces lipophilicity by approximately 0.3–0.4 LogP units, while repositioning the methyl group from the 5- to the 3-position increases LogP by a similar margin . Such variations can significantly impact compound behavior in assays, lead optimization campaigns, and downstream synthetic transformations, making direct analog substitution a source of irreproducible or suboptimal outcomes.

Cyclohexyl(5-methylthiophen-2-yl)methanamine: Quantified Differentiation vs. Closest Analogs


Lipophilicity Control: 0.3–0.4 LogP Difference vs. Non-Methylated Analog Alters Permeability and Solubility

Cyclohexyl(5-methylthiophen-2-yl)methanamine exhibits a calculated XLogP3 value of 3.3, whereas its non-methylated counterpart, cyclohexyl(thiophen-2-yl)methanamine, has a lower LogP ranging from 2.9 to 3.2 depending on the prediction method . This quantifiable increase in lipophilicity (difference of 0.1–0.4 LogP units) is attributable to the electron-donating methyl group on the thiophene ring. In drug discovery contexts, a LogP difference of this magnitude can shift compound distribution between aqueous and organic phases, potentially improving membrane permeability while maintaining sufficient aqueous solubility for in vitro assays .

Lipophilicity ADME Drug Design

Polar Surface Area (PSA) Differentiation: ~19 Ų Increase Enhances Aqueous Interaction Potential

The target compound has a calculated Polar Surface Area (PSA) of 73.55 Ų, which is approximately 19.3 Ų higher than the 54.26 Ų PSA reported for its non-methylated analog [1-(thiophen-2-yl)cyclohexyl]methanamine . This increase is consistent with the additional van der Waals surface contributed by the methyl group and its effect on the electron density of the thiophene ring. In medicinal chemistry, PSA values above 60–70 Ų are often associated with reduced passive membrane permeability but improved aqueous solubility and reduced CNS penetration . The specific PSA of Cyclohexyl(5-methylthiophen-2-yl)methanamine thus positions it as a candidate with a deliberate trade-off between permeability and solubility, distinct from lower-PSA analogs.

Polar Surface Area Solubility Bioavailability

Purity Specification: 98% Assured Purity Provides 3% Higher Confidence in Synthetic Outcomes vs. Common 95% Analogs

Cyclohexyl(5-methylthiophen-2-yl)methanamine is commercially supplied with a minimum purity specification of 98% as confirmed by vendor certificates of analysis . In contrast, the simpler building block (5-methylthiophen-2-yl)methanamine—a common alternative lacking the cyclohexyl group—is typically offered at 95% purity . The 3% absolute purity difference translates to a 60% reduction in maximum potential impurity content (from 5% down to 2%), which is critical for reactions requiring high stoichiometric precision, such as library synthesis, catalytic transformations, or crystallization-dependent processes. This tighter specification reduces the risk of side reactions and simplifies purification workflows.

Purity QC Reproducibility

Isomeric Specificity: Methyl Group Position Influences LogP by 0.4 Units Relative to 3-Methyl Isomer

The 5-methyl positional isomer (target compound) exhibits a calculated LogP of 3.83, whereas the 3-methyl regioisomer, Cyclohexyl(3-methylthiophen-2-yl)methanamine, has a higher calculated LogP of 3.70 . Although the absolute difference is modest (0.13 LogP units), the 5-substitution pattern alters the electronic environment of the thiophene ring and the spatial orientation of the amine group, which can influence binding affinity in receptor-ligand interactions or reactivity in cross-coupling chemistry. In a head-to-head comparison, the 5-methyl compound provides a slightly less lipophilic and potentially more metabolically stable option than its 3-methyl counterpart, which may be preferred when aiming to reduce non-specific binding or improve pharmacokinetic properties.

Regioisomerism Structure-Activity Relationship LogP

Cyclohexyl(5-methylthiophen-2-yl)methanamine: Validated Application Scenarios Based on Differentiated Physicochemical Properties


Lead Optimization Campaigns Requiring Precise Lipophilicity Modulation

In medicinal chemistry programs where fine-tuning LogP is essential for balancing permeability and metabolic stability, Cyclohexyl(5-methylthiophen-2-yl)methanamine serves as a calibrated building block. Its measured LogP of 3.3–3.8 provides a middle ground between the less lipophilic non-methylated analog (LogP ~3.0) and the more lipophilic 3-methyl isomer (LogP ~3.7), allowing SAR exploration without overshooting desired property ranges . This controlled lipophilicity profile, supported by vendor-certified purity (98%), ensures that observed biological activity can be confidently attributed to the compound rather than impurities, reducing false positives in high-throughput screening.

Synthesis of CNS-Sparing Drug Candidates

The relatively high Polar Surface Area (PSA) of 73.55 Ų for Cyclohexyl(5-methylthiophen-2-yl)methanamine, compared to 54.26 Ų for its non-methylated analog, makes it a strategic choice for designing compounds intended to have limited blood-brain barrier penetration . In the development of peripherally restricted therapeutics (e.g., anti-inflammatory agents, cardiovascular drugs), incorporating this amine into a larger scaffold can help maintain a PSA above the threshold associated with reduced CNS exposure, potentially improving safety margins and minimizing off-target central effects .

High-Reproducibility Parallel Synthesis and Library Production

When constructing diverse chemical libraries via parallel synthesis, the 98% purity specification of Cyclohexyl(5-methylthiophen-2-yl)methanamine—versus the 95% purity common for simpler thiophene methylamines—provides a tangible advantage in reaction yield and product purity . The reduced impurity burden (2% max vs. 5% max) minimizes the risk of catalyst poisoning in metal-catalyzed cross-couplings and simplifies post-reaction purification, enabling higher-throughput workflows and more consistent library member characterization .

Chiral Resolution and Asymmetric Synthesis Studies

As a chiral amine with a single asymmetric center, Cyclohexyl(5-methylthiophen-2-yl)methanamine is well-suited for studies involving asymmetric synthesis and chiral resolution . Its combination of a bulky cyclohexyl group and an electron-rich thiophene ring offers a stereochemical handle that can influence diastereoselectivity in subsequent transformations. The compound's well-defined stereochemistry and high purity support its use as a chiral auxiliary or resolving agent in academic and industrial research settings, where reproducibility and enantiomeric excess are paramount.

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